molecular formula C27H26N2O4S B3962447 ETHYL 2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)ACETATE

ETHYL 2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)ACETATE

Cat. No.: B3962447
M. Wt: 474.6 g/mol
InChI Key: QGJGQKPETYYISB-UHFFFAOYSA-N
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Description

ETHYL 2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)ACETATE is a sulfur-containing heterocyclic compound featuring a hexahydroquinolin core substituted with a benzyloxy phenyl group, a cyano group at position 3, and a sulfanyl-linked ethyl acetate moiety.

Properties

IUPAC Name

ethyl 2-[[3-cyano-5-oxo-4-(4-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-2-32-24(31)17-34-27-21(15-28)25(26-22(29-27)9-6-10-23(26)30)19-11-13-20(14-12-19)33-16-18-7-4-3-5-8-18/h3-5,7-8,11-14,25,29H,2,6,9-10,16-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJGQKPETYYISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with phenol in the presence of a suitable catalyst.

    Cyclization to form the hexahydroquinoline ring: The intermediate undergoes cyclization with appropriate reagents to form the hexahydroquinoline structure.

    Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction.

    Final esterification: The final step involves esterification to form the ethyl ester group.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

ETHYL 2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)ACETATE is used in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The benzyloxyphenyl group and the cyano group play crucial roles in binding to target proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The hexahydroquinoline moiety contributes to the overall stability and bioactivity of the compound.

Comparison with Similar Compounds

N-(4-Acetamidophenyl)-2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-HEXAHYDROQUINOLIN-2-YL}SULFANYL)ACETAMIDE

  • Key Difference : Replaces the ethyl ester with an acetamidophenyl group.
  • Impact :
    • Molecular Weight : Higher (578.69 g/mol vs. estimated ~550 g/mol for the target compound) due to the acetamide substitution .
    • Solubility : The polar acetamide group may enhance aqueous solubility compared to the ethyl ester.
    • Binding Affinity : The aromatic acetamidophenyl group could improve target interaction via π-π stacking or hydrogen bonding.

ETHYL 2-[3-CYANO-4-(METHYLSULFANYL)-2-OXO-6-PHENYL-1(2H)-PYRIDINYL]ACETATE

  • Key Difference: Pyridinyl core instead of hexahydroquinolin.
  • Lipophilicity: XLogP3 = 2.5 (moderate), suggesting comparable membrane permeability to the target compound . Molecular Weight: Lower (328.4 g/mol), which may improve pharmacokinetic profiles.

ETHYL (4-(4-(BENZYLOXY)PHENYLSULFONYL)PHENOXY)ACETATE

  • Key Difference: Sulfonyl group replaces sulfanyl, and phenoxy linkage substitutes the hexahydroquinolin core.
  • Molecular Weight: 426.48 g/mol, lower than the target compound, likely due to the absence of the hexahydroquinolin system .

Physicochemical and Pharmacological Comparisons

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) XLogP3 Notable Properties
Target Compound Hexahydroquinolin 3-Cyano, sulfanyl, benzyloxy, ethyl ester ~550 (estimated) ~3.0* High flexibility, moderate lipophilicity
N-(4-Acetamidophenyl) Analog Hexahydroquinolin 3-Cyano, sulfanyl, benzyloxy, acetamide 578.69 N/A Enhanced solubility, higher binding potential
Pyridinyl Derivative Pyridine 3-Cyano, methylsulfanyl, ethyl ester 328.4 2.5 Rigid scaffold, lower molecular weight
Sulfonyl Phenoxy Derivative Benzene Sulfonyl, phenoxy, benzyloxy 426.48 N/A Electron-withdrawing sulfonyl group

*Estimated based on structural analogs.

Biological Activity

Ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetate is a complex organic compound with potential biological activities. This article aims to summarize the current understanding of its biological properties, including antibacterial, cytotoxic, and potential therapeutic effects.

Chemical Structure and Properties

The compound is characterized by a unique structure comprising a hexahydroquinoline moiety linked to a benzyloxy group and a sulfanylacetate functional group. The presence of multiple functional groups suggests diverse interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 0.073 mg/mL against Escherichia coli to 0.125 mg/mL against Staphylococcus aureus .

Table 1 summarizes the antibacterial activity of related compounds:

Compound NameTarget BacteriaMIC (mg/mL)Reference
Compound AE. coli0.073
Compound BS. aureus0.125
Ethyl DerivativeK. pneumoniae0.109

Cytotoxic Activity

Cytotoxicity assays have revealed that ethyl derivatives exhibit varying degrees of cytotoxic effects on cancer cell lines. For example:

  • LC50 Values : A study indicated that certain derivatives had LC50 values ranging from 280 to 765 μg/mL when tested against various cancer cell lines, showing potential for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve:

  • Protein-Ligand Interactions : Molecular docking studies suggest strong binding affinities to bacterial regulatory proteins, indicating a potential mechanism for antibacterial activity .
  • Cytotoxic Pathways : The cytotoxic effects may be mediated through apoptosis induction in cancer cells or disruption of cellular processes critical for survival.

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:

  • Antimicrobial Resistance : A study focused on the efficacy of these compounds against multidrug-resistant strains of bacteria showed promising results in overcoming resistance mechanisms .
  • Cancer Research : Research has indicated that these compounds can inhibit tumor growth in vitro and in vivo models, warranting further investigation into their use as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)ACETATE
Reactant of Route 2
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ETHYL 2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)ACETATE

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